molecular formula C11H7BrN4O2S B11607312 (3Z)-5-bromo-3-[(2Z)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[(2Z)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11607312
M. Wt: 339.17 g/mol
InChI Key: YJRAYYDNTSPKRH-UHFFFAOYSA-N
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Description

(3Z)-5-BROMO-3-{2-[(2Z)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a bromine atom, a thiazolidine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-BROMO-3-{2-[(2Z)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the thiazolidine ring and the indole moiety separately. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include bromine, hydrazine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-BROMO-3-{2-[(2Z)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while reduction could produce a corresponding alcohol or amine.

Scientific Research Applications

(3Z)-5-BROMO-3-{2-[(2Z)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3Z)-5-BROMO-3-{2-[(2Z)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but they often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • **(3Z)-5-BROMO-3-{2-[(2Z)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE shares similarities with other compounds that contain thiazolidine and indole moieties.
  • Thiazolidinediones: These compounds are known for their antidiabetic properties and share the thiazolidine ring structure.

    Indole derivatives: These compounds are widely studied for their diverse biological activities, including anticancer and antimicrobial effects.

Uniqueness

The uniqueness of (3Z)-5-BROMO-3-{2-[(2Z)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H7BrN4O2S

Molecular Weight

339.17 g/mol

IUPAC Name

2-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-thiazol-4-one

InChI

InChI=1S/C11H7BrN4O2S/c12-5-1-2-7-6(3-5)9(10(18)13-7)15-16-11-14-8(17)4-19-11/h1-3,13,18H,4H2

InChI Key

YJRAYYDNTSPKRH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C(S1)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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